molecular formula C14H15N B3025284 2,3-Dimethyl-2,3-dihydro-1H-benzo[e]indole CAS No. 40174-39-8

2,3-Dimethyl-2,3-dihydro-1H-benzo[e]indole

Cat. No.: B3025284
CAS No.: 40174-39-8
M. Wt: 197.27 g/mol
InChI Key: UAMHYXAJSDOMEY-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2,3-dihydro-1H-benzo[e]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a fused benzene and pyrrole ring system with two methyl groups at the 2 and 3 positions.

Biochemical Analysis

Biochemical Properties

2,3-Dimethyl-2,3-dihydro-1H-benzo[e]indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can influence various biological pathways . The nature of these interactions often involves the formation of hydrogen bonds, hydrophobic interactions, and π-π stacking with aromatic amino acids in the active sites of enzymes or receptors .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the compound’s ability to interact with key signaling molecules and transcription factors, thereby altering the expression of genes involved in cell proliferation, apoptosis, and immune responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . Additionally, this compound can modulate gene expression by interacting with nuclear receptors and transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic transformations, leading to the formation of active or inactive metabolites . These changes can affect the compound’s efficacy and toxicity over extended periods of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of indole derivatives . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, indole derivatives have been shown to interact with membrane transporters, influencing their uptake and efflux across cellular membranes .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, where they interact with nuclear receptors and transcription factors to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-2,3-dihydro-1H-benzo[e]indole typically involves the reaction of benzene derivatives with appropriate methylating agents. One common method is the reaction of benzimidazole with methyl iodide under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-2,3-dihydro-1H-benzo[e]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like bromine or chlorinating agents are used under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized products.

    Reduction: Saturated indole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

2,3-Dimethyl-2,3-dihydro-1H-benzo[e]indole has diverse applications in scientific research:

Comparison with Similar Compounds

  • 2,3-Dimethylindole
  • 2,3-Dihydro-1H-indole
  • 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole

Comparison: 2,3-Dimethyl-2,3-dihydro-1H-benzo[e]indole is unique due to its specific substitution pattern and the presence of the fused benzene and pyrrole rings. This structural uniqueness imparts distinct chemical and biological properties compared to other indole derivatives. For instance, its methyl groups at the 2 and 3 positions can influence its reactivity and binding affinity to biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,3-dimethyl-1,2-dihydrobenzo[e]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-10-9-13-12-6-4-3-5-11(12)7-8-14(13)15(10)2/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMHYXAJSDOMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1C)C=CC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-Dimethyl-2,3-dihydro-1H-benzo[e]indole
Reactant of Route 6
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